1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone
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Overview
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a cyclopropylsulfonyl group and an ethanone moiety linked to a 4-isopropylphenoxy group. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone typically involves multiple steps:
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Formation of the Piperazine Intermediate:
- Starting with piperazine, the cyclopropylsulfonyl group is introduced using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature, solvent like dichloromethane.
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Attachment of the Ethanone Moiety:
- The intermediate is then reacted with 2-chloro-1-(4-isopropylphenoxy)ethanone.
- Reaction conditions: Elevated temperature, solvent like acetonitrile, and a base such as potassium carbonate.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the ethanone moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxy group, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., amines, thiols); solvents like dimethylformamide or ethanol.
Major Products:
- Oxidation products: Sulfone derivatives.
- Reduction products: Alcohol derivatives.
- Substitution products: Varied depending on the nucleophile used.
Scientific Research Applications
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
1-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone: Similar structure but with a methylsulfonyl group instead of cyclopropylsulfonyl.
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methylphenoxy)ethanone: Similar structure but with a methylphenoxy group instead of isopropylphenoxy.
Uniqueness: 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is unique due to the combination of its cyclopropylsulfonyl and isopropylphenoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14(2)15-3-5-16(6-4-15)24-13-18(21)19-9-11-20(12-10-19)25(22,23)17-7-8-17/h3-6,14,17H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHFBSXLXHHKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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